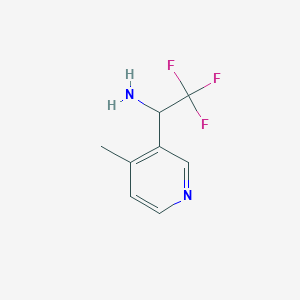

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine

CAS No.:

Cat. No.: VC16948273

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2 |

|---|---|

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanamine |

| Standard InChI | InChI=1S/C8H9F3N2/c1-5-2-3-13-4-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |

| Standard InChI Key | UOPYSDQDQRHCBU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NC=C1)C(C(F)(F)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a 2,2,2-trifluoroethylamine group and a methyl group at the 4-position. This arrangement creates a planar aromatic system with electron-withdrawing trifluoromethyl and electron-donating methyl groups, influencing its electronic distribution and intermolecular interactions . The trifluoromethyl group enhances lipophilicity (), as observed in analogous compounds, while the methyl group may sterically hinder certain reactions .

Spectroscopic and Thermodynamic Data

While experimental data for the 4-methyl variant are sparse, related compounds exhibit distinct spectral signatures:

-

NMR: NMR spectra of similar trifluoromethylpyridines show peaks at (pyridine protons) and (ethylamine protons) .

-

Thermal Stability: Decomposition temperatures for analogs range from , suggesting moderate thermal stability .

| Property | Value | Source Compound |

|---|---|---|

| Molecular Weight | 190.17 g/mol | Calculated |

| LogP | ~3.15 | Analogous to |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2,2,2-trifluoro-1-(4-methyl-pyridin-3-yl)-ethylamine can be envisioned via two primary routes:

-

Nucleophilic Substitution: Reaction of 3-bromo-4-methylpyridine with 2,2,2-trifluoroethylamine under palladium catalysis.

-

Reductive Amination: Condensation of 4-methylpyridine-3-carbaldehyde with trifluoroethylamine followed by reduction.

Experimental Protocol (Hypothetical)

Based on analogous syntheses :

-

Step 1: Prepare 4-methylpyridine-3-carbaldehyde via Vilsmeier-Haack reaction on 4-methylpyridine.

-

Step 2: React with trifluoroethylamine in methanol at for 12 hours.

-

Step 3: Reduce the imine intermediate using sodium cyanoborohydride () in .

-

Step 4: Purify via column chromatography (silica gel, ).

Yield: Estimated 60–70% based on similar reductive aminations .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | P301 + P310: Immediate medical attention |

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume